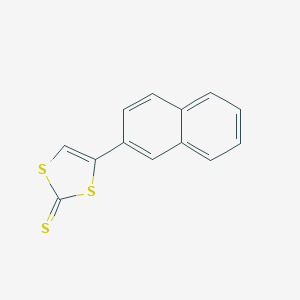

4-(2-Naphthyl)-1,3-dithiol-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Naphthol, also known as β-naphthol, is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position . It has attracted considerable attention as valuable precursors for the synthesis of diverse heterocyclic compounds in organic synthesis .

Synthesis Analysis

2-Naphthol has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . A simple SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate has been reported .

Molecular Structure Analysis

The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions . The molecular formula of 2-Naphthol is C10H8O .

Chemical Reactions Analysis

The unique reactivity of 2-naphthol along with its easy accessibility and handling, moisture stability, and low cost makes it a fascinating candidate for organic chemists . The SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield .

Physical And Chemical Properties Analysis

2-Naphthol has a molecular formula of C10H8O and an average mass of 144.170 Da . It is used as an antioxidant for fats, oils; as an antiseptic; in insecticides .

Scientific Research Applications

Naphthalene Derivatives in Biosynthesis and Biological Activities

Specific Scientific Field

Phytochemistry and Pharmacology

Summary of the Application

Naphthalene derivatives have been found to display a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation . These compounds are of great interest as potent lead compounds for medicinal chemistry researches .

Methods of Application or Experimental Procedures

The methods of application or experimental procedures would depend on the specific biological activity being studied. For example, in antimicrobial studies, the naphthalene derivative might be tested against various bacterial or fungal strains to determine its efficacy .

Results or Outcomes

The results or outcomes would also depend on the specific study. For instance, a naphthalene derivative might be found to have strong antimicrobial activity against a particular strain of bacteria .

Naphthyl Groups in Supramolecular Crystal Networks

Specific Scientific Field

Summary of the Application

Naphthyl groups are widely used as building blocks for the self-assembly of supramolecular crystal networks . These networks have been constructed to synthesize different functional materials and are widely used in drug carriers, nano containers, molecular devices, sensors, adsorption and separation materials, catalysts, and environmental pollutant treatment .

Methods of Application or Experimental Procedures

In one study, host–guest complexation of cucurbit[8]uril (Q[8]) with two guests NapA and Nap1 in both aqueous solution and solid state was investigated . Experimental data indicated that double guests resided within the cavity of Q[8], generating highly stable homoternary complexes .

Results or Outcomes

The strong hydrogen-bonding and π···π interaction play critical roles in the formation of 1D supramolecular chain, as well as 2D and 3D networks in solid state .

Safety And Hazards

Future Directions

The future directions of 2-naphthol-based compounds are promising. The synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework has been tremendously utilized . It is anticipated that this review will stimulate the researchers to design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .

properties

IUPAC Name |

4-naphthalen-2-yl-1,3-dithiole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8S3/c14-13-15-8-12(16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIXPUBYMFMJTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=S)S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649855 |

Source

|

| Record name | 4-(Naphthalen-2-yl)-2H-1,3-dithiole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Naphthyl)-1,3-dithiol-2-thione | |

CAS RN |

127198-67-8 |

Source

|

| Record name | 4-(Naphthalen-2-yl)-2H-1,3-dithiole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one](/img/structure/B161009.png)

![(1S,2S,10S,13R,14S,17S,18S)-2,18-Dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol](/img/structure/B161040.png)

![2-isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B161043.png)